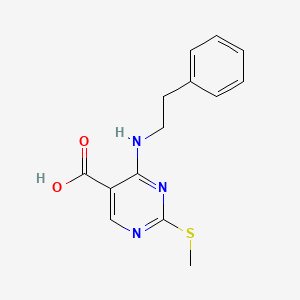

2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid

Description

2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid (CAS: 440123-65-9) is a pyrimidine derivative characterized by a methylthio (-SCH₃) group at position 2, a phenethylamino (-NH-CH₂CH₂C₆H₅) substituent at position 4, and a carboxylic acid (-COOH) moiety at position 3. This compound is structurally related to bioactive pyrimidines, which are often explored as kinase inhibitors or covalent binders due to their electrophilic warheads . Its molecular formula is C₁₄H₁₆N₃O₂S, with a molecular weight of 298.36 g/mol (extrapolated from analogs in and ). The compound is typically synthesized via nucleophilic substitution reactions involving 2-chloropyrimidine precursors and phenethylamine, followed by hydrolysis to introduce the carboxylic acid group .

Properties

IUPAC Name |

2-methylsulfanyl-4-(2-phenylethylamino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-20-14-16-9-11(13(18)19)12(17-14)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,18,19)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKBQKIVEFHTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NCCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651791 | |

| Record name | 2-(Methylsulfanyl)-4-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065075-61-7 | |

| Record name | 2-(Methylthio)-4-[(2-phenylethyl)amino]-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065075-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)-4-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

- Starting Material : 2-Methylthiopyrimidine-5-carboxylic acid

- Reagents : Phenethylamine, organic solvents (e.g., dichloromethane, dimethylformamide), and catalysts or activating agents if necessary.

Synthesis Steps

Activation of the Pyrimidine Ring : The first step involves activating the pyrimidine ring to facilitate the introduction of the phenethylamino group. This can be achieved by converting the carboxylic acid group into a more reactive form, such as an acid chloride, using reagents like thionyl chloride or oxalyl chloride.

Introduction of the Phenethylamino Group : Once the pyrimidine ring is activated, phenethylamine is introduced to replace the existing group at the 4-position. This reaction typically occurs in an organic solvent and may require heating or the presence of a base to facilitate the nucleophilic substitution.

Purification : After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Example Reaction Conditions

| Reagent/Condition | Quantity/Setting |

|---|---|

| 2-Methylthiopyrimidine-5-carboxylic acid | 1 equivalent |

| Phenethylamine | 1.5-2 equivalents |

| Thionyl chloride | 1.2-1.5 equivalents |

| Organic solvent | Dichloromethane or DMF |

| Temperature | Room temperature to reflux |

Analysis of Synthesis Methods

The synthesis of this compound can be influenced by several factors, including the choice of solvent, reaction temperature, and the equivalents of reagents used.

Solvent Choice : The choice of solvent can significantly affect the reaction rate and yield. Solvents like dichloromethane and dimethylformamide are commonly used due to their ability to dissolve a wide range of organic compounds.

Reaction Temperature : The temperature at which the reaction is conducted can influence the rate of reaction and the formation of side products. Generally, reactions are carried out at room temperature or under reflux conditions.

Reagent Equivalents : The amount of phenethylamine used can affect the yield and purity of the product. Using an excess of phenethylamine can help drive the reaction to completion but may also lead to the formation of unwanted side products.

Research Findings and Challenges

Research on pyrimidine derivatives highlights their potential in various biological applications. However, the synthesis of these compounds can be challenging due to the need for specific reaction conditions and the potential for side reactions.

Biological Applications : Pyrimidine derivatives have been explored for their antioxidant, anticancer, and enzyme inhibitory activities. For instance, some pyrimidine-based hydroxamic acids have shown promise as histone deacetylase (HDAC) inhibitors.

Synthetic Challenges : One of the main challenges in synthesizing these compounds is achieving high yields while minimizing side reactions. The use of appropriate solvents and reaction conditions is crucial to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Building Block

This compound serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for the development of more complex organic molecules. The compound can undergo several types of reactions:

- Oxidation : The methylthio group can be oxidized to form sulfoxides or sulfones.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The phenethylamino group can participate in nucleophilic substitution reactions.

Reactions Overview

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Nucleophiles (amines, thiols) | Various substituted derivatives |

Industrial Applications

In industrial settings, 2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid is utilized in the development of new materials and chemical processes. Its ability to act as a precursor for more complex compounds makes it significant in the production of pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, it has shown significant inhibition of growth:

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

These findings suggest its potential as an antibiotic agent.

Anticancer Effects

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its efficacy against several cancer cell lines. For example, it significantly reduced cell migration and invasion in A431 vulvar epidermal carcinoma cells.

Case Study: Anticancer Activity

In a controlled study:

- Cell Line : A431 (vulvar epidermal carcinoma)

- Observations : Treatment with this compound led to a marked decrease in cell proliferation and migration.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Electron-withdrawing groups (e.g., CF₃ in EP4374877A2) increase electrophilicity at position 2, enhancing reactivity in covalent inhibition .

Positional Isomerism :

Reactivity Trends :

Table 3: Bioactivity and Solubility

*LogP estimated using fragment-based methods (e.g., Crippen’s method).

Critical Notes :

- The phenethyl group in the target compound likely improves membrane permeability compared to hydrophilic analogs like the 4-amino derivative (LogP ~0.5) .

- Trifluoromethyl analogs exhibit higher metabolic stability but lower aqueous solubility .

Biological Activity

2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C14H15N3O2S

- CAS Number : 1065075-61-7

- Structure : The compound features a pyrimidine ring substituted with a methylthio group and a phenethylamino moiety, which contributes to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors, potentially altering their conformation or binding affinity. The specific pathways involved can vary depending on the target and the biological context.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains, suggesting its potential as an antibiotic agent.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For instance, it has shown efficacy against A431 vulvar epidermal carcinoma cells, where it significantly reduced cell migration and invasion .

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on A431 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Study 2: Antimicrobial Activity Assessment

In another study assessing the antimicrobial properties, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 20 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other pyrimidine derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-(Methylthio)pyrimidine-5-carboxylic acid | Lacks phenethylamino group; different activity profile | Limited antimicrobial effects |

| 4-(Phenethylamino)pyrimidine-5-carboxylic acid | Lacks methylthio group; altered reactivity | Moderate anticancer effects |

| 2-(Methylthio)-4-(amino)pyrimidine-5-carboxylic acid | Lacks phenethyl group; affects target interaction | Reduced efficacy |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrolysis of its ethyl ester precursor under alkaline conditions (e.g., NaOH at 60°C), followed by acidification to isolate the carboxylic acid . Condensation reactions with phenethylamine may employ coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and biphenyl-4-amidoxime (HOBT) to facilitate amide bond formation . Key variables affecting yield include reaction temperature, stoichiometry of coupling agents, and purification steps (e.g., extraction with ethyl acetate and drying over MgSO₄) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the compound's purity and structural integrity?

- Methodological Answer :

- FT-IR : Confirm the presence of carboxylic acid (C=O stretch ~1672 cm⁻¹) and methylthio groups (C-S stretch ~1296 cm⁻¹) .

- 1H NMR : Identify aromatic protons (δ 7.25–8.63 ppm) and methylthio resonances (δ 2.52 ppm) .

- LCMS/HPLC : Monitor molecular ion peaks (e.g., m/z 338 [M+H]⁺ for analogous structures) and retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .

- Elemental Analysis : Validate empirical formula (e.g., C₆H₇N₃O₂ for related pyrimidine-carboxylic acids) .

Q. What are the solubility properties of this compound in common laboratory solvents, and how do they impact experimental design?

- Methodological Answer : Pyrimidine-carboxylic acids generally exhibit limited solubility in non-polar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous alkaline solutions . For biological assays, prepare stock solutions in DMSO (<10% v/v) to avoid precipitation. Solubility testing via nephelometry is advised prior to in vitro studies.

Advanced Research Questions

Q. How can researchers optimize the condensation step between 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid and phenethylamine to improve reaction efficiency?

- Methodological Answer :

- Coupling Agents : Test alternatives to EDCI/HOBT, such as DCC (dicyclohexylcarbodiimide) or PyBOP, to reduce side reactions .

- Solvent Screening : Evaluate DMF vs. THF for improved amine activation and reduced racemization.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) while maintaining yield .

- In-Situ Monitoring : Use TLC or inline FT-IR to track intermediate formation and adjust reagent ratios dynamically.

Q. What strategies resolve contradictory data regarding the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- For pH Stability : Conduct accelerated degradation studies (e.g., 25°C, pH 1–13 for 24–72 hours) with HPLC monitoring. Carboxylic acids are prone to decarboxylation under strongly acidic/basic conditions; buffer selection (e.g., phosphate vs. acetate) is critical .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>300°C for related pyrimidines) . Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation of the methylthio group .

Q. How does computational modeling aid in understanding the compound's interaction with biological targets, and what parameters should be prioritized?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., dihydrofolate reductase) by prioritizing hydrogen bonding (carboxylic acid moiety) and hydrophobic interactions (phenethyl group) .

- QSAR Studies : Correlate substituent effects (e.g., methylthio vs. ethylthio) with activity using descriptors like logP and polar surface area .

- MD Simulations : Assess conformational stability of the pyrimidine ring in aqueous environments over 100-ns trajectories.

Data Contradiction Analysis

Scenario : Conflicting reports on melting points (e.g., 316–320°C vs. 282–284°C for analogous compounds).

- Resolution Steps :

- Purity Assessment : Repeat synthesis with rigorous purification (e.g., recrystallization from ethanol/water) and confirm purity via HPLC (>98%) .

- Polymorph Screening : Perform X-ray crystallography to identify crystalline forms; DSC to detect phase transitions .

- Inter-Lab Validation : Collaborate with independent labs using standardized protocols (e.g., ISO/IEC 17025) to eliminate methodological biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.